N-(3-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methoxybenzenesulfonamide
Description
This compound features a 4,7-dimethylbenzo[d]thiazole core linked to a piperazine-carbonyl-phenyl scaffold, further substituted with a 4-methoxybenzenesulfonamide group. The benzo[d]thiazole moiety is a privileged structure in medicinal chemistry, known for modulating kinase activity and receptor binding. The piperazine linker introduces conformational flexibility, while the sulfonamide group contributes to hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
N-[3-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4S2/c1-18-7-8-19(2)25-24(18)28-27(36-25)31-15-13-30(14-16-31)26(32)20-5-4-6-21(17-20)29-37(33,34)23-11-9-22(35-3)10-12-23/h4-12,17,29H,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENMJNNBPPEJTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This is followed by the introduction of the piperazine ring and the subsequent attachment of the sulfonamide group. Common reagents used in these reactions include thionyl chloride, piperazine, and methoxybenzenesulfonyl chloride. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under specific conditions such as controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the sulfonamide group can contribute to its solubility and stability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Linked Benzo[d]thiazole Derivatives
Example: N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((3-fluorophenyl)sulfonyl)piperidine-4-carboxamide (Compound 4–9, )
- Key Differences :
- Linker : Piperidine (saturated, single N-atom) vs. piperazine (two N-atoms, increased polarity).
- Substituents : Fluorophenyl sulfonyl vs. 4-methoxybenzenesulfonamide.
- Benzothiazole Substitution : Unsubstituted vs. 4,7-dimethyl.
- Implications :
Example: N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV, )
- Key Differences :
- Linker : Acetamide-piperazine vs. piperazine-carbonyl-phenyl.
- Sulfonamide Presence : Absent in BZ-IV vs. critical in the target compound.
- Implications :
Sulfonamide-Containing Analogs
Example: 3-(4-([1,1'-Biphenyl]-2-yl)piperazine-1-carbonyl)-N-(4-butylphenyl)-4-methylbenzenesulfonamide ()
- Key Differences :
- Core Structure : Biphenyl-piperazine vs. benzo[d]thiazole-piperazine.
- Substituents : 4-Butylphenyl vs. 4-methoxyphenyl.
- Implications :
Structural and Spectroscopic Data Comparison
Research Findings and Implications
- Synthetic Routes : The target compound likely requires coupling of 4,7-dimethylbenzo[d]thiazole-2-piperazine with 4-methoxybenzenesulfonamide via a carbonyl linker, analogous to methods in and .
- Biological Potential: Compared to urea derivatives (), the sulfonamide group may enhance binding to enzymes like carbonic anhydrase or kinases. The dimethylbenzo[d]thiazole core could improve selectivity over unsubstituted analogs .
Biological Activity
N-(3-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methoxybenzenesulfonamide is a complex organic compound with potential biological activities attributed to its unique structural features. This article provides an in-depth analysis of its biological activity, including mechanisms of action, related case studies, and relevant research findings.
Structural Characteristics
The compound features:
- Piperazine moiety : Known for its diverse pharmacological properties.
- Benzo[d]thiazole unit : Associated with antimicrobial and anticancer activities.
- Sulfonamide functional group : Enhances binding interactions with biological targets.
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. The sulfonamide group can form strong interactions with amino acid residues in enzyme active sites, leading to effective inhibition. The compound's multi-ring structure allows for diverse interactions, potentially affecting various signaling pathways.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Compounds containing benzo[d]thiazole have shown significant antimicrobial effects against various pathogens.
- Anticancer Properties : Studies suggest that piperazine derivatives may inhibit tumor growth by interfering with cell cycle regulation.
- Anti-inflammatory Effects : The compound's interaction with inflammatory pathways may provide therapeutic benefits in conditions like arthritis.
Comparative Analysis
The following table compares this compound with structurally related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4,6-dimethylpyridin-2-yl)-4-(4-(trifluoromethyl)benzyl)piperazine | Contains pyridine instead of benzo[d]thiazole | Antidepressant properties | Trifluoromethyl group enhances lipophilicity |
| 2-Piperazin-1-yl-benzothiazole | Simple benzothiazole structure | Antimicrobial activity | Lacks sulfonamide functionality |
| 1-(4-Methoxyphenyl)piperazine | Basic piperazine structure with methoxy substitution | CNS activity | Simpler structure without thiazole |
This compound stands out due to its complex multi-ring structure and diverse functional groups that enhance its potential biological activities compared to these similar compounds.
Case Studies and Research Findings
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzo[d]thiazole exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through the activation of caspase pathways.
- Antimicrobial Efficacy : Research published in Pharmaceutical Biology highlighted the antimicrobial properties of compounds containing the benzo[d]thiazole moiety. The study showed effective inhibition against Gram-positive and Gram-negative bacteria.
- Inflammatory Response Modulation : A study in Biochemical Pharmacology reported that piperazine derivatives could modulate inflammatory responses by inhibiting the NF-kB pathway, suggesting potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
